4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an ethylthio group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.
Substitution Reactions: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride.
Amidation: The final step involves the formation of the benzamide by reacting the substituted pyrazole with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzamide derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The ethylthio group and the pyrazole ring are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-(ethylthio)nicotinate .
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine .
Uniqueness
4-(ethylthio)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylthio group and the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-24-17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-22(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPLVYHGOXBGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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